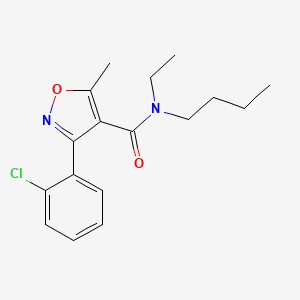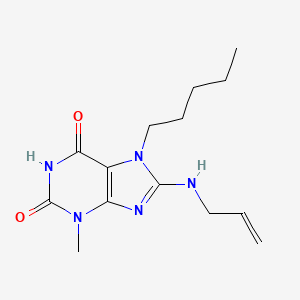![molecular formula C22H17N3O5 B15031935 {3-[(E)-(1-benzyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}acetic acid](/img/structure/B15031935.png)
{3-[(E)-(1-benzyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{3-[(E)-(1-benzyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}acetic acid is a complex organic compound that features an indole moiety linked to a tetrahydropyrimidinylidene group via a methylene bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(E)-(1-benzyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}acetic acid typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Synthesis of the Tetrahydropyrimidinylidene Group: This group can be formed through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Coupling of the Indole and Tetrahydropyrimidinylidene Groups: The final step involves the coupling of the indole moiety with the tetrahydropyrimidinylidene group via a methylene bridge, typically using a base such as sodium hydride (NaH) in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
化学反応の分析
Types of Reactions
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst like AlCl₃.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds with potential biological activity .
Biology
In biological research, the compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets .
Medicine
The compound has shown promise in preclinical studies as a potential therapeutic agent for the treatment of cancer, microbial infections, and inflammatory diseases .
Industry
In the industrial sector, the compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs) .
作用機序
The mechanism of action of {3-[(E)-(1-benzyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to bind to various protein targets, modulating their activity and leading to therapeutic effects . The tetrahydropyrimidinylidene group may enhance the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activity.
Indole-3-butyric acid: Another plant hormone with an indole structure, used to promote root growth.
Indole-3-carbinol: A compound found in cruciferous vegetables, studied for its anticancer properties.
Uniqueness
{3-[(E)-(1-benzyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}acetic acid is unique due to its combination of an indole moiety with a tetrahydropyrimidinylidene group, which imparts distinct chemical and biological properties.
特性
分子式 |
C22H17N3O5 |
|---|---|
分子量 |
403.4 g/mol |
IUPAC名 |
2-[3-[(E)-(1-benzyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]indol-1-yl]acetic acid |
InChI |
InChI=1S/C22H17N3O5/c26-19(27)13-24-12-15(16-8-4-5-9-18(16)24)10-17-20(28)23-22(30)25(21(17)29)11-14-6-2-1-3-7-14/h1-10,12H,11,13H2,(H,26,27)(H,23,28,30)/b17-10+ |
InChIキー |
XXWDTLGVDLSIJD-LICLKQGHSA-N |
異性体SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CN(C4=CC=CC=C43)CC(=O)O)/C(=O)NC2=O |
正規SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC(=O)O)C(=O)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-(difluoromethoxy)phenyl]-3-hydroxy-1-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B15031877.png)
![9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15031878.png)

![5-(4-Chlorophenyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15031891.png)
![(5E)-1-(4-methylphenyl)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15031896.png)

![3-(4-Chloro-2-methylphenoxy)-4-(3,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one](/img/structure/B15031901.png)
![Methyl 5-cyano-4-(2-ethoxyphenyl)-6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B15031916.png)

![2-amino-4-(4-hydroxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B15031924.png)
![6-ethyl 8-methyl (2Z)-5-amino-2-(4-methylbenzylidene)-7-(4-methylphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B15031927.png)
![N,N-diethyl-N'-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]benzene-1,4-diamine](/img/structure/B15031939.png)
![1-{[3-(Diethylamino)propyl]amino}-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15031940.png)
